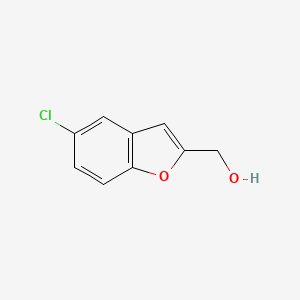

(5-Chlorobenzofuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJHGEDUVMVBOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Selective Functionalization at the C 2 Position to Yield Benzofuran 2 Ylmethanol Derivatives

Reduction Reactions of C-2 Carbonyl Precursors (e.g., aldehydes, ketones, esters)

A common and direct strategy to obtain benzofuran-2-ylmethanol derivatives is through the reduction of a carbonyl group at the C-2 position. Commercially available or synthetically prepared benzofuran-2-carboxylic acids or their corresponding esters serve as excellent precursors. These compounds can be readily reduced to the primary alcohol using standard reducing agents.

A well-established method involves the reduction of benzofuran-2-carboxylic acid using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). rsc.orgunicatt.itrsc.org This reaction is typically performed by adding the reducing agent to a solution of the carboxylic acid at a low temperature (e.g., 0 °C) and then allowing the mixture to warm to room temperature. This process provides the desired benzofuran-2-ylmethanol in good yield. Similarly, 2-acetylbenzofuran (B162037) can serve as a precursor, which upon reduction would also yield the corresponding secondary alcohol.

Table 3: Reduction of C-2 Carbonyl Precursors

| Precursor | Reducing Agent | Product | Ref. |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Benzofuran-2-ylmethanol | rsc.orgunicatt.itrsc.org |

Direct Hydroxymethylation or Analogous Alkylation Approaches

The introduction of a hydroxymethyl group or a similar alkyl group at the C2-position of the benzofuran ring is a key step in synthesizing compounds like this compound. The C2-proton of benzofurans is the most acidic, making this position a prime target for functionalization. hw.ac.uk

Direct hydroxymethylation of the 5-chlorobenzofuran (B1360139) core is one potential pathway, though literature on this specific transformation is scarce. More commonly, analogous alkylation reactions are employed to functionalize the C2 position. The Evano group reported a copper-catalyzed direct C2-alkylation of benzofurans using activated secondary and tertiary alkyl halides. hw.ac.uk This method utilizes a copper(I) iodide catalyst with the tridentate ligand tris(2-pyridylmethyl)amine (B178826) (TPMA). hw.ac.uk

Another approach involves an iron-catalyzed radical C2-alkylation of benzofurans with α-bromocarbonyl compounds. hw.ac.uk This reaction uses iron(II) chloride and an amine base in 1,4-dioxane (B91453) at elevated temperatures. hw.ac.uk Although effective for a range of benzofurans, this protocol often requires a large excess of the benzofuran starting material to achieve good yields. hw.ac.uk The table below summarizes conditions for these analogous C2-alkylation reactions.

Table 1: Analogous C2-Alkylation Reactions of Benzofurans

| Catalyst System | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Ref |

|---|---|---|---|---|---|---|

| CuI / TPMA | Activated alkyl halides | 2,4,6-collidine | Dioxane or Ethanol (B145695) | 110 | 48 | hw.ac.uk |

| FeCl₂ | α-bromocarbonyl compounds | N,N-diisopropylethylamine | 1,4-dioxane | 110 | 24 | hw.ac.uk |

For the synthesis of this compound, a common and practical route involves the reduction of the corresponding aldehyde, 5-chlorobenzofuran-2-carbaldehyde. This aldehyde can be synthesized and then reduced to the alcohol, a method that circumvents potential regioselectivity issues associated with direct functionalization of the benzofuran ring.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on green and sustainable practices to minimize environmental impact. For the synthesis of this compound and its analogs, several green approaches can be considered.

One of the most promising green methods is biocatalysis. The reduction of a precursor aldehyde, such as 5-chlorobenzofuran-2-carbaldehyde, to the corresponding methanol (B129727) can be achieved using whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae). researchgate.netresearchgate.net This biocatalytic reduction offers several advantages: it operates under mild reaction conditions (room temperature and aqueous media), avoids the use of hazardous metal hydride reducing agents, and is often highly selective, leading to high yields of the desired alcohol. researchgate.net Research on analogous heterocyclic aldehydes has shown that baker's yeast-catalyzed reduction can be superior to traditional chemical reductions, such as those using sodium borohydride, yielding products almost quantitatively. researchgate.net

The general procedure for such a biocatalytic reduction involves suspending fresh baker's yeast in water with glucose. researchgate.net After a short period of stirring, a solution of the aldehyde dissolved in a minimal amount of a water-miscible solvent like ethanol is added, and the mixture is stirred for approximately 24 hours at room temperature. researchgate.net

**Table 2: Biocatalytic Reduction of Analogous Heterocyclic Aldehydes using *Saccharomyces cerevisiae***

| Substrate | Biocatalyst | Co-substrate | Solvent | Temperature | Time (h) | Outcome | Ref |

|---|---|---|---|---|---|---|---|

| (5-benzothiazol-2-yl-furan-2-yl)-carbaldehydes | Baker's Yeast | Glucose | Water / Ethanol | Room Temp. | 24 | Almost quantitative yield of corresponding methanols | researchgate.net |

Other green chemistry principles applicable to benzofuran synthesis include the use of water as a solvent, catalyst-free reactions, and one-pot multicomponent reactions that improve atom economy. researchgate.net For instance, a green and efficient synthesis of trans-2,3-dihydrobenzofuran derivatives has been achieved in excellent yields via a three-component, one-pot condensation in water, catalyzed by choline (B1196258) hydroxide. researchgate.net Such strategies reduce waste and avoid the use of hazardous organic solvents. researchgate.net

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on the careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the synthesis of this compound, likely proceeding through the reduction of 5-chlorobenzofuran-2-carbaldehyde, several parameters would be critical to optimize.

Key Optimization Parameters:

Catalyst/Reagent Loading: In both chemical and biocatalytic reductions, the amount of the reducing agent or catalyst is crucial. For a chemical reduction (e.g., with sodium borohydride), the molar ratio of the hydride to the aldehyde must be optimized to ensure complete conversion without generating excessive byproducts or posing safety risks from unreacted hydride. In a biocatalytic process, the ratio of yeast to substrate needs to be fine-tuned for optimal conversion rates. researchgate.net

Temperature: While biocatalytic reductions proceed at room temperature, chemical reductions may require cooling (e.g., 0 °C) to control the reaction rate and prevent side reactions. researchgate.net The optimal temperature profile would need to be determined to balance reaction speed with selectivity.

Solvent System: The choice of solvent can significantly impact reaction yield and ease of product isolation. For chemical reductions, solvents like methanol or ethanol are common. researchgate.net For biocatalysis, an aqueous system is used, but the addition of a co-solvent to improve substrate solubility may be necessary and would require optimization. researchgate.net

Reaction Time: Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation and avoid potential degradation.

Work-up and Purification: A scalable synthesis requires a simple and efficient work-up procedure. This involves optimizing extraction solvents, washing steps to remove impurities, and crystallization or chromatographic conditions to isolate the final product in high purity. For example, after a biocatalytic reduction, an extraction with a solvent mixture followed by drying and concentration is a typical procedure that can be optimized for large-scale operations. researchgate.net

By systematically adjusting these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed, ensuring high yields and purity of the final product.

Chemical Transformations and Derivative Synthesis of 5 Chlorobenzofuran 2 Yl Methanol

Reactivity at the Hydroxyl Group of (5-Chlorobenzofuran-2-yl)methanol (B2536371)

The primary alcohol functionality of this compound is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the introduction of diverse functional groups, modulating the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. These reactions are typically catalyzed by acids or facilitated by coupling agents. For instance, O-acylation with an acyl chloride, like 4-chlorobenzoyl chloride, can be achieved in the presence of a tertiary amine base such as triethylamine (B128534) in a suitable solvent like dichloromethane. researchgate.net This method provides a straightforward route to various aryl and alkyl esters.

Etherification, the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This pathway allows for the synthesis of a range of alkyl and aryl ethers.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.), Heat | (5-Chlorobenzofuran-2-yl)methyl ester |

| Esterification (Acyl Chloride) | R-COCl, Triethylamine, CH₂Cl₂ | (5-Chlorobenzofuran-2-yl)methyl ester |

| Etherification (Williamson) | 1. NaH, THF; 2. R-X (X=Br, I) | (5-Chlorobenzofuran-2-yl)methyl ether |

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 5-chlorobenzofuran-2-carbaldehyde, or the carboxylic acid, 5-chlorobenzofuran-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane, are effective for the selective oxidation to the aldehyde, minimizing over-oxidation to the carboxylic acid. The synthesis of the related ethyl 5-chlorobenzofuran-2-carboxylate often proceeds from 5-chlorosalicylaldehyde, implying the stability and accessibility of the aldehyde intermediate. chemicalbook.com

For the synthesis of 5-chlorobenzofuran-2-carboxylic acid, stronger oxidizing agents are employed. Reagents like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation), can achieve the complete oxidation of the primary alcohol.

Table 2: Selective Oxidation Reactions

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 5-Chlorobenzofuran-2-carbaldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| 5-Chlorobenzofuran-2-carbaldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂, Room Temperature |

| 5-Chlorobenzofuran-2-carboxylic acid | Potassium permanganate (KMnO₄) | aq. NaOH, Heat, then H₃O⁺ |

| 5-Chlorobenzofuran-2-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp. |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group for direct nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide. A common strategy involves converting the alcohol to its corresponding acetate (B1210297), (5-chlorobenzofuran-2-yl)methyl acetate, which can then undergo palladium-catalyzed Tsuji-Trost-type reactions. unicatt.it

This palladium-catalyzed benzylic-like nucleophilic substitution allows for the introduction of a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions. unicatt.it For instance, the reaction of (5-chlorobenzofuran-2-yl)methyl acetate with various piperazine (B1678402) derivatives in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) affords the corresponding 2-(aminomethyl)benzofuran (B1289802) derivatives in good yields. unicatt.it

Modifications of the Benzofuran (B130515) Core of this compound Derivatives

The benzofuran ring system is amenable to further functionalization, primarily through electrophilic aromatic substitution on the benzene (B151609) ring and palladium-catalyzed cross-coupling reactions at the chlorinated position.

Electrophilic Aromatic Substitution Patterns on the Chlorinated Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene portion of the 5-chlorobenzofuran (B1360139) core is directed by the combined electronic effects of the fused furan (B31954) ring and the chlorine substituent. The benzofuran system itself is electron-rich and generally directs electrophiles to the 2- and 3-positions of the furan ring. However, when considering substitution on the benzene ring, the activating effect of the heterocyclic oxygen atom and the effect of the chlorine atom must be evaluated.

The oxygen atom of the furan ring is an activating, ortho-, para-director, which enhances the electron density at positions 4 and 6. The chlorine atom at position 5 is a deactivating, yet also ortho-, para-directing group. uci.edulibretexts.org Its ortho positions are C4 and C6. Therefore, both substituents reinforce the directing of incoming electrophiles to the C4 and C6 positions. Given the steric hindrance at C4 from the adjacent C5-chloro group, substitution is often favored at the C6 position.

Nitration : Treatment with a nitrating mixture (HNO₃/H₂SO₄) is expected to yield primarily 6-nitro-(5-chlorobenzofuran-2-yl)methanol derivatives. google.com

Halogenation : Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the introduction of a second halogen atom at the C6 position. youtube.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation, using an alkyl halide or acyl chloride with a Lewis acid like AlCl₃, are also anticipated to occur at the C4 and C6 positions, with a preference for C6. libretexts.orgyoutube.comlibretexts.org However, these reactions can be limited by the deactivating nature of the chloro-substituted ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chlorine atom at the C5 position of the benzofuran ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. semanticscholar.org

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting the aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com This reaction has been successfully applied to 5-bromobenzofuran (B130475) derivatives, and similar reactivity is expected for the 5-chloro analogue, albeit potentially requiring more active catalytic systems. researchgate.netresearchgate.net

The Heck reaction provides a means to form a new carbon-carbon bond between the C5 position and an alkene. wikipedia.orgorganic-chemistry.org This reaction involves an unsaturated halide, an alkene, a base, and a palladium catalyst, resulting in a substituted alkene derivative at the C5 position. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at C5

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 5-Arylbenzofuran derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-(alkenyl)benzofuran derivative |

Synthesis of Advanced this compound Conjugates and Hybrid Molecules

The strategic combination of the this compound scaffold with other molecular entities has led to the development of advanced conjugate and hybrid molecules. This approach aims to create novel compounds with potentially enhanced or synergistic properties by integrating the structural features of the benzofuran core with other pharmacophores or functional moieties. The primary alcohol group of this compound serves as a versatile handle for derivatization, enabling the formation of various covalent linkages.

Research in this area has explored the synthesis of diverse molecular architectures, including hybrids with other heterocyclic systems known for their biological relevance. For instance, the conjugation of the benzofuran moiety with piperidine (B6355638) and thiazole (B1198619) derivatives has been a subject of investigation. nih.govresearchgate.net These synthetic efforts are often driven by the goal of discovering new therapeutic agents, where the combination of different structural motifs can lead to compounds with improved activity profiles. nih.gov

The synthesis of these complex molecules typically involves multi-step reaction sequences. Common strategies include the conversion of the primary alcohol of this compound into a more reactive intermediate, such as a halide or a tosylate, followed by nucleophilic substitution with a suitable partner molecule. Alternatively, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which then serves as a key intermediate for forming imine, amide, or ester linkages.

An example of creating a hybrid molecule involves the reaction of a benzofuran derivative with other heterocyclic precursors. For instance, 2-bromoacetylbenzofuran can be reacted with thiosemicarbazide (B42300) to yield a 2-hydrazinothiazole derivative. researchgate.net This intermediate can then undergo condensation with various aromatic aldehydes to form more complex thiazolidinone-containing hybrid molecules. researchgate.net While this example starts from a bromoacetyl derivative, the synthesis of such a precursor from this compound via oxidation and subsequent halogenation is a feasible synthetic route.

Another approach to synthesizing advanced benzofuran hybrids involves the formation of carbon-carbon or carbon-nitrogen bonds to link the benzofuran core to other cyclic systems. For example, the synthesis of benzofuranyl piperazine hybrids has been explored for their potential anticancer activities. nih.gov Such syntheses can involve multi-component reactions or sequential bond-forming strategies to construct the final hybrid molecule. nih.gov

The following table provides examples of advanced conjugate and hybrid molecules that can be conceptually derived from this compound, based on reported synthetic strategies for analogous benzofuran systems.

| Compound Class | Exemplary Structure | Synthetic Precursor from this compound | Key Reaction Type |

| Benzofuran-Thiazolidinone Hybrid | 3-((5-chlorobenzofuran-2-yl)methyl)-2-(aryl)thiazolidin-4-one | 5-chloro-2-(chloromethyl)benzofuran | Cyclocondensation |

| Benzofuran-Piperidine Hybrid | 1-((5-chlorobenzofuran-2-yl)methyl)piperidine | 5-chloro-2-(chloromethyl)benzofuran | Nucleophilic Substitution |

| Benzofuran-Carbamate Conjugate | Aryl N-((5-chlorobenzofuran-2-yl)methyl)carbamate | This compound | Addition to isocyanate |

Advanced Spectroscopic and Crystallographic Characterization of 5 Chlorobenzofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of the chemical structure of (5-Chlorobenzofuran-2-yl)methanol (B2536371) and its derivatives in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity, can be obtained.

¹H-NMR spectroscopy provides valuable insights into the electronic environment of the protons within a molecule. The chemical shifts (δ) of protons in this compound are influenced by factors such as the aromatic ring current of the benzofuran (B130515) system, the electronegativity of the chlorine and oxygen atoms, and hydrogen bonding effects. ucl.ac.uklibretexts.org The protons on the aromatic ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. libretexts.org The methylene (B1212753) protons of the hydroxymethyl group are also influenced by the adjacent oxygen and the benzofuran ring. The hydroxyl proton signal can vary in its chemical shift depending on solvent, concentration, and temperature due to its involvement in hydrogen bonding. ucl.ac.uk

Detailed analysis of the ¹H-NMR spectrum of related benzofuran derivatives reveals specific chemical shift ranges for different types of protons. For instance, in many benzofuran compounds, the aromatic protons resonate between 7.10 and 7.97 ppm. rsc.org The chemical shifts of common laboratory solvents and impurities are also well-documented and must be considered to avoid misinterpretation of the spectra. sigmaaldrich.compitt.educarlroth.com

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Benzofuran Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) |

| Aromatic Protons | 6.5 - 8.0 libretexts.org |

| Methylene Protons (-CH₂OH) | ~4.7 rsc.org |

| Hydroxyl Proton (-OH) | 1 - 5 (variable) ucl.ac.uk |

| Aromatic Methyl Protons | 2.4 - 2.7 libretexts.org |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and the nature of the atoms they are bonded to. Aromatic carbons typically resonate in the range of 110-160 ppm. mdpi.com The carbon of the methylene group will appear at a higher field compared to the aromatic carbons.

For more complex structures or to definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, providing a complete and unambiguous picture of the molecular connectivity. nih.gov

Interactive Data Table: Expected ¹³C-NMR Chemical Shift Ranges for Benzofuran Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic Carbons | 110 - 160 mdpi.com |

| Carbonyl Carbon (in derivatives) | ~184 rsc.org |

| Methylene Carbon (-CH₂OH) | ~65 rsc.org |

| Methoxy (B1213986) Carbon (in derivatives) | ~56 rsc.org |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions. nih.govresearchgate.net The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺, confirming its molecular weight of 182.61 g/mol . sigmaaldrich.com

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. The fragmentation of 2-aroylbenzofuran derivatives often involves the formation of acylium ions and losses of small neutral molecules like CO and CO₂. researchgate.net For benzofuran derivatives, characteristic fragmentation pathways include cleavage of the bond alpha to the furan (B31954) oxygen and subsequent rearrangements. researchgate.net The fragmentation patterns of ketamine analogues, which share some structural similarities, also show characteristic losses of functional groups from the main ring structure. mdpi.com This systematic fragmentation helps in identifying the different components of the molecule and their connectivity. nih.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. mdpi.com The C-O stretching vibration of the alcohol will appear in the 1000-1260 cm⁻¹ region.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration will give a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. Analysis of the IR spectrum of related hydrazone derivatives of benzofuran shows a strong absorption band for the C=O group around 1689 cm⁻¹. mdpi.com

X-ray Diffraction for Solid-State Structural Elucidation and Conformation Analysis

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For benzofuran derivatives, X-ray crystallography has been used to determine the precise arrangement of atoms and the planarity of the benzofuran ring system. researchgate.net Studies on related structures have revealed details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net The solid-state structure of a new heterocycle containing both 1,2,3-triazole and benzofuran moieties was successfully established using X-ray diffraction. mdpi.com

Hyphenated Techniques for Comprehensive Spectroscopic Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the analysis of complex mixtures and the unambiguous identification of individual components. ajpaonline.comchemijournal.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.gov In the context of this compound and its derivatives, LC-MS could be used to separate a mixture of related compounds and obtain their individual mass spectra for identification. chemijournal.com Another powerful hyphenated technique is LC-NMR, which combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR. chemijournal.com These combined techniques provide a comprehensive analytical toolkit for the detailed characterization of benzofuran derivatives. ajpaonline.com

Computational and Theoretical Investigations of 5 Chlorobenzofuran 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For benzofuran (B130515) derivatives, these studies help in understanding their chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For compounds related to (5-Chlorobenzofuran-2-yl)methanol (B2536371), DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**, 6-31G(d,p)), are utilized to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Theoretical vibrational spectra generated through DFT can be correlated with experimental FT-IR spectra, aiding in the structural confirmation of the molecule. jetir.org Furthermore, DFT is employed to calculate various electronic and energetic descriptors that are crucial for explaining the reactivity and potential antioxidant activities of these compounds. nih.gov

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. jetir.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. ajchem-a.com A smaller gap suggests higher polarizability, lower kinetic stability, and thus higher reactivity. jetir.org

For a novel benzofuran derivative, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating it is likely to be a soft and reactive molecule. jetir.org The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov For instance, in some benzofuran derivatives, the HOMO is localized on the benzofuran ring and specific atoms, suggesting these are the primary sites for electron donation in a reaction. jetir.orgnih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), provide further quantitative measures of a molecule's reactivity. ajchem-a.comnih.gov

Table 1: Global Reactivity Descriptors for a Benzofuran Derivative

| Descriptor | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.189 eV |

| Ionization Potential (I) | 5.96 eV |

| Electron Affinity (A) | 1.77 eV |

| Chemical Potential (μ) | -3.86 eV |

| Hardness (η) | 2.09 eV |

| Softness (S) | 0.24 eV⁻¹ |

| Electrophilicity Index (ω) | 3.57 eV |

Data derived from a study on a novel benzofuran derivative. jetir.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving benzofuran derivatives. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway. researchgate.net DFT calculations are frequently used to model these reactions, offering insights into the energetics and feasibility of different mechanistic routes. nih.gov For example, understanding the reaction of a benzofuran derivative with radicals can be achieved by calculating bond dissociation enthalpies and ionization potentials, which helps in determining the most likely antioxidant mechanism. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like this compound in different environments, such as in aqueous solution. mdpi.comnih.gov

MD simulations track the atomic movements over time, providing a dynamic picture of the molecule's behavior. soton.ac.uk These simulations can reveal the preferred conformations, the correlations between different torsional angles, and the influence of the solvent on the molecular structure. nih.gov For lignan-related compounds, MD simulations have shown that the preferred conformation in an aqueous solution can be determined by the molecule's dipole moment rather than its gas-phase energy. nih.gov The GROMACS software package with force fields like OPLS-AA is commonly used for such simulations. mdpi.comnih.gov

In Silico Prediction of Molecular Interactions with Biological Targets

In silico methods are widely used to predict how molecules like this compound and its analogues might interact with biological targets, such as proteins and enzymes. nih.gov These predictions are crucial in the early stages of drug discovery for identifying potential therapeutic agents. nih.gov

Molecular Docking Studies of Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. dntb.gov.ua This method is extensively used to study the interactions of benzofuran analogues with various biological targets. researchgate.netnih.gov

For instance, docking studies have been performed on benzofuran derivatives to investigate their binding interactions with enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. researchgate.netnih.gov These studies help in understanding the specific binding modes and identifying the key amino acid residues involved in the interaction. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. researchgate.net

Analogues of this compound have been designed and evaluated as potential antiproliferative agents. nih.gov Molecular docking of these compounds into the ATP binding site of receptors like the epidermal growth factor receptor (EGFR) tyrosine kinase has helped in elucidating their mechanism of action. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) |

| Chloroquine |

| Chloroquine phosphate |

| Hydroxymatairesinol (HMR) |

| Indomethacin |

| Rasagiline |

| Selegiline |

| Ladostigil |

| Memantine |

| Acarbose |

| Okadaic acid |

| Rotenone |

Binding Mode Analysis and Interaction Profiling

Computational studies, particularly molecular docking simulations, have been instrumental in elucidating the potential binding modes and interaction profiles of benzofuran derivatives with various biological targets. While specific detailed research exclusively on this compound is limited, analysis of closely related chlorinated benzofuran structures provides significant insights into its likely molecular interactions. These investigations reveal a common pattern of binding governed by a combination of hydrogen bonding, hydrophobic interactions, and specific contacts involving the chlorine substituent.

Similarly, in silico studies of benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors have highlighted the importance of hydrogen bonding with key amino acid residues. nih.gov In these models, the benzofuran core contributes to positioning the molecule within the active site, allowing other functional groups to form hydrogen bonds with residues like Thr766 and Asp831. nih.gov

Furthermore, investigations into benzofuran-1,3,4-oxadiazole derivatives as inhibitors of M. tuberculosis Polyketide Synthase 13 (Pks13) have provided detailed interaction maps. nih.gov Although not containing a chloro-substituent, these studies on bromo- and fluoro-substituted benzofurans offer valuable analogous data. The benzofuran moiety consistently engages in stable molecular interactions, including alkyl and pi-alkyl interactions with tyrosine residues (e.g., TYR1663). nih.gov Halogen atoms on the benzofuran ring were observed to form hydrogen bonds with receptor residues, indicating that the chlorine atom of this compound could participate in similar interactions. nih.gov

The collective findings from these computational analyses suggest that the binding of this compound to a protein target would likely involve the interactions summarized in the tables below.

Table 1: Potential Hydrogen Bond Interactions of the Benzofuran Scaffold

| Interacting Residue Type | Potential Interacting Group on Compound | Reference |

| Lysine (e.g., Lys802) | 5-Chloro substituent | nih.gov |

| Threonine (e.g., Thr766) | Methanol (B129727) hydroxyl group | nih.gov |

| Aspartic Acid (e.g., Asp831) | Methanol hydroxyl group | nih.gov |

| Tyrosine (e.g., TYR1663) | Halogen substituent | nih.gov |

Table 2: Potential Non-Polar and Other Interactions

| Interaction Type | Interacting Residue Type | Potential Interacting Moiety on Compound | Reference |

| Pi-Alkyl | Tyrosine | Benzofuran ring | nih.gov |

| Hydrophobic | Valine (e.g., Val851) | Benzofuran ring | nih.gov |

| Pi-Pi T-shaped/Stacked | Phenylalanine, Tyrosine | Benzofuran ring | nih.gov |

| Amide-Pi Stacked | - | Benzofuran ring | nih.gov |

These computational models underscore the versatility of the substituted benzofuran scaffold in interacting with diverse protein environments. The 5-chloro substituent appears to play a direct role in forming specific hydrogen bond interactions, which can be a critical determinant of binding affinity and selectivity. The methanol group at the 2-position introduces an additional hydrogen bond donor and acceptor, further enhancing the potential for strong and specific interactions within a binding pocket.

Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar of 5 Chlorobenzofuran 2 Yl Methanol Analogues

Exploration of Molecular Target Interactions

The diverse pharmacological activities of benzofuran (B130515) compounds stem from their ability to interact with a wide array of biological macromolecules. By binding to enzymes, receptors, and other proteins, they can modulate cellular functions, making them attractive scaffolds for drug development. nih.govnih.gov

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

Analogues of (5-Chlorobenzofuran-2-yl)methanol (B2536371) have been identified as inhibitors of various enzymes, playing key roles in different pathological conditions.

Sirtuin 2 (SIRT2) Inhibition: A series of benzofuran derivatives featuring a methoxy (B1213986) or fluoro group at the 6-position and a substituted benzyl (B1604629) sulfoxide (B87167) or sulfone at the 2-position have been synthesized and evaluated as inhibitors of sirtuins (SIRT1-3). nih.gov These compounds consistently demonstrated selective inhibitory activity against SIRT2, a class III histone deacetylase implicated in cancer and neurodegenerative diseases. nih.gov Molecular docking studies of the most potent compounds have helped to predict the binding features within the enzyme's active site. nih.gov

Cholinesterase Inhibition: Certain 2-arylbenzofuran derivatives have shown significant inhibitory activity against butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease. mdpi.com For instance, Cathafuran C was found to be a potent and selective BChE inhibitor, acting in a competitive manner with a Ki value of 1.7 μM. mdpi.com Molecular docking and dynamic simulations have been employed to elucidate the interactions between these inhibitors and the enzyme. mdpi.com

Lanosterol (B1674476) 14α-demethylase Inhibition: Aryl (5-chloro-benzofuran-2-yl) ketoxime derivatives have been synthesized and shown to possess antifungal activity. researchgate.net Their mechanism is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungal cell membranes. researchgate.net Molecular docking studies have shown a strong interaction between the active compounds and the enzyme's active site. researchgate.net

Other Enzyme Targets: Benzofuran derivatives have also been investigated as inhibitors of other enzymes, including glucosamine-6-phosphate synthase and chorismate mutase, which are potential targets for antimicrobial agents. researchgate.netacs.org

Table 1: SIRT2 Inhibition by Benzofuran Derivatives

| Compound | Substituent (Position 6) | Substituent (Position 2) | IC₅₀ (µM) for SIRT2 | Selectivity over SIRT1 & SIRT3 |

| Example 1 | Methoxy | 4-Fluorobenzylsulfinyl | 3.81 | Yes |

| Example 2 | Fluoro | Benzylsulfinyl | >10 | Yes |

| Example 3 | Methoxy | 4-Bromobenzylsulfinyl | Not specified | Yes |

This table is based on data for benzofuran derivatives designed as SIRT2 inhibitors and illustrates the micromolar inhibitory concentrations achieved. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by 2-Arylbenzofuran Derivatives| Compound | IC₅₀ (µM) for BChE |

| Moracin C | 27.9 |

| Moracin N | 13.5 |

| Cathafuran C | 2.5 |

| Galantamine (Control) | 35.3 |

This table showcases the potent BChE inhibitory activity of several prenylated 2-arylbenzofuran derivatives compared to the standard drug galantamine. mdpi.com

Studies on Receptor Binding Affinity and Ligand-Receptor Interactions

The interaction of this compound analogues with various receptors is a key aspect of their pharmacological profile.

Transthyretin (TTR) Binding: Benziodarone (B1666584) analogues, which share the benzofuran core, have been developed to bind to and stabilize transthyretin (TTR), a transport protein implicated in amyloid diseases. acs.org Studies have shown that these compounds bind within the thyroxine-binding site of TTR. acs.org The binding affinity is highly dependent on the substitution pattern on the benzofuran ring. acs.org

Cannabinoid and Adrenergic Receptors: Some benzofuran derivatives have been designed based on their interaction with specific G protein-coupled receptors. For example, 5-chlorobenzofuran-2-carboxamides have been explored as allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov Additionally, certain synthetic derivatives like Bufuralol act as non-specific β-adrenergic blockers. mdpi.com

Serotonin (B10506) Receptors: The benzofuran scaffold has been utilized to develop modulators of the 5-HT2A serotonin receptor, which is a target for treating a variety of neurological and psychiatric disorders. google.com

Serum Albumin Binding: The ability of benzofuran derivatives to bind to carrier proteins like bovine serum albumin (BSA) has been investigated. nih.gov Such studies are important for understanding the pharmacokinetics of these compounds. Fluorescence spectroscopy has confirmed that benzofuran derivatives can form complexes with BSA, with measured dissociation constants indicating a notable affinity. nih.gov

Modulation of Specific Cellular Pathways and Processes

By interacting with key molecular targets, analogues of this compound can modulate critical cellular pathways.

Anticancer and Pro-apoptotic Pathways: Many benzofuran derivatives exhibit anticancer activity by influencing pathways that control cell proliferation and survival. nih.gov For instance, the inhibition of SIRT2 by benzofuran analogues can impact cell cycle regulation and autophagy. nih.gov The inhibition of tubulin polymerization by combretastatin (B1194345) A-4 analogues containing a benzofuran core disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Inflammatory Response: The inhibition of enzymes like SIRT2 can also modulate immune and inflammatory responses, suggesting a potential application for these compounds in inflammatory conditions. nih.gov

Ergosterol Biosynthesis Pathway: In fungi, the inhibition of lanosterol 14α-demethylase by specific benzofuran derivatives disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net This leads to increased membrane permeability and ultimately, fungal cell death. researchgate.net

Structure-Activity Relationship (SAR) Profiling of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, SAR analyses have provided critical insights for optimizing their potency and selectivity. nih.govnih.gov

Impact of Substituent Modifications on Molecular Recognition and Target Interaction

The nature and position of substituents on the benzofuran scaffold have a profound impact on molecular recognition and target interaction.

Halogen Substitution: The presence of a halogen, such as the chlorine atom in this compound, is a common feature in many bioactive benzofurans. nih.gov Studies on benziodarone analogues targeting TTR revealed that halogens at the 4-position of the benzofuran ring contribute significantly to potent and selective binding. acs.org

Substituents at C-2: The C-2 position of the benzofuran ring is a frequent site for modification. SAR studies have shown that ester or heterocyclic ring substitutions at this position can be crucial for cytotoxic activity. nih.gov In SIRT2 inhibitors, incorporating a substituted benzyl sulfoxide or sulfone at the 2-position was a key design element. nih.gov

Substituents at the Benzene (B151609) Ring: Modifications on the benzene portion of the benzofuran core also heavily influence activity. For anticancer activity, the presence of a CONH group has been identified as a necessary feature in some series. mdpi.com The addition of phenol (B47542) and chlorine groups can increase the number of binding interactions with the target, thereby improving anticancer activity. mdpi.com For BChE inhibition, the presence of a prenyl group on the benzofuran skeleton was found to be essential. mdpi.com

Table 3: Impact of Substituents on Anticancer Activity of Benzofuran Derivatives

| Compound Series | Key Structural Feature for Activity | Additional Enhancing Groups |

| 5-Chlorobenzofuran-2-carboxamides | N-phenethyl carboxamide | Morpholinyl substitution on N-phenethyl ring |

| Quinazolinone-fused Benzofurans | CONH group | Phenol and Chlorine groups |

This table summarizes key SAR findings for different series of anticancer benzofuran derivatives, highlighting the importance of specific functional groups. nih.govmdpi.com

Influence of Positional Isomerism and Stereochemical Features on Activity Profiles

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity.

Positional Isomerism: The location of substituents on the benzofuran ring can dramatically alter a compound's interaction with its biological target. A compelling example is seen in chloro-substituted benziodarone analogues designed to bind TTR. acs.org A comparison of derivatives with a chlorine atom at the 4-, 5-, 6-, or 7-position showed that the 4-chloro analogue had the most potent binding affinity. acs.org This highlights that while the presence of a halogen is important, its specific position is critical for optimal activity. nih.gov

Stereochemical Features: While not extensively detailed specifically for this compound analogues in the reviewed literature, stereochemistry is a known critical factor for the activity of many chiral drugs. The three-dimensional arrangement of a molecule dictates its fit into a binding site, and different enantiomers or diastereomers often exhibit vastly different potencies and pharmacological profiles.

Pharmacophore Modeling and Rational Ligand Design Principles

While a formal pharmacophore model for this compound has not been explicitly detailed in the reviewed literature, the principles of rational ligand design can be inferred from the structure-activity relationship (SAR) studies of its closely related analogues, particularly 5-chlorobenzofuran-2-carboxamides. These studies have provided valuable insights into the key structural motifs required for their antiproliferative activities.

The design of novel 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives was initially spurred by the observed antiproliferative effects of two allosteric modulators of the cannabinoid receptor type 1 (CB1). nih.gov This led to the synthesis of a series of new compounds aimed at exploring and optimizing this anticancer potential. The foundational structure consists of the 5-chlorobenzofuran (B1360139) core, which appears to be a critical scaffold for activity.

Rational design efforts have focused on modifications at the 2-position of the benzofuran ring. The conversion of the carboxylic acid or ester functionality to a carboxamide has been a key strategy. The nature of the substituent on the amide nitrogen (N-substituent) has been shown to be a major determinant of antiproliferative potency. For instance, the introduction of a phenethyl group at this position significantly enhances activity. nih.gov Further SAR analysis has indicated that substitutions on this N-phenethyl ring can further modulate the compound's efficacy. nih.gov

Another principle guiding the design of related benzofuran derivatives is the concept of hybrid molecules. This involves combining the benzofuran scaffold with other known pharmacologically active moieties, such as chalcones, triazoles, and piperazines, to potentially achieve synergistic or enhanced cytotoxic effects against cancer cells. nih.gov The substitution of the N-phenyl ring of benzofuran with halogens is also considered beneficial due to their hydrophobic and electron-donating properties, which can enhance cytotoxic properties. nih.gov

The key takeaways for the rational design of this compound analogues for anticancer activity include:

The 5-chlorobenzofuran scaffold: This appears to be a privileged structure for conferring antiproliferative properties.

Substitution at the C-2 position: Modifications at this position are crucial for cytotoxic activity. mdpi.com The presence of a carboxamide group, as seen in close analogues, is a favorable feature. nih.gov

The N-substituent of the carboxamide: This provides a key point for modification to enhance potency. Aromatic and substituted aromatic groups have shown promise.

Halogenation: The presence of a chlorine atom at the 5-position seems important, and further halogenation on other parts of the molecule could be explored to improve activity. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for 5-Chlorobenzofuran-2-Carboxamide Analogues

| Structural Feature | Modification | Impact on Antiproliferative Activity | Reference |

| Scaffold | 5-Chlorobenzofuran | Essential for activity | nih.gov |

| C-2 Position | Carboxamide | Generally confers potent activity | nih.gov |

| N-Substituent | N-phenethyl | Significantly enhances activity | nih.gov |

| N-phenethyl Ring | Morpholinyl substitution | Further enhances activity | mdpi.com |

In Vitro Methodologies for Target Validation and Mechanistic Insight (excluding clinical outcomes)

A variety of in vitro methodologies are employed to validate the molecular targets of this compound analogues and to elucidate their mechanisms of action at a cellular level. These assays are crucial for understanding how these compounds exert their antiproliferative effects.

Cell Viability and Proliferation Assays: The initial assessment of the anticancer potential of these compounds typically involves cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which is an indicator of cell viability. mdpi.com In this assay, a reduction in cell viability in the presence of the compound suggests cytotoxic or cytostatic effects. For example, a series of 5-chlorobenzofuran-2-carboxamides were tested for their antiproliferative activity against various tumor cell lines, with some derivatives showing potent activity comparable to the standard chemotherapeutic drug doxorubicin. nih.gov

Cell Cycle Analysis: To understand the mechanism of growth inhibition, cell cycle analysis is performed using flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compounds that interfere with cell cycle progression will cause an accumulation of cells in a specific phase. For instance, a particularly active 5-chlorobenzofuran-2-carboxamide derivative was found to induce cell cycle arrest at the Pre-G1 and G2/M phases in the MCF-7 human breast cancer cell line. nih.gov This suggests that the compound may interfere with the cellular machinery responsible for cell division.

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Several assays are used to determine if a compound induces apoptosis. One common method is the detection of activated caspases, which are the executive enzymes of apoptosis. For example, certain 5-chlorobenzofuran-2-carboxamide derivatives were shown to increase the levels of caspases 3, 7, 8, and 9, indicating the induction of apoptosis. nih.gov Another hallmark of apoptosis is the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected using Annexin V staining followed by flow cytometry.

Kinase Inhibition Assays: For benzofuran derivatives that are designed to target specific kinases, in vitro kinase assays are essential for target validation. For example, a benzofuran derivative, compound S6, was identified as an inhibitor of Aurora B kinase. Its inhibitory activity was confirmed in a kinase assay that measured the phosphorylation of a substrate by the purified enzyme. nih.gov The selectivity of the inhibitor is also assessed by testing its activity against a panel of other kinases.

Table 2: In Vitro Methodologies for Mechanistic Studies of Benzofuran Analogues

| Methodology | Purpose | Endpoint Measured | Example Finding | Reference |

| MTT Assay | To assess cell viability and antiproliferative activity | Formazan production (proportional to viable cells) | Potent antiproliferative activity of some 5-chlorobenzofuran-2-carboxamides against tumor cells. | nih.gov |

| Cell Cycle Analysis (Flow Cytometry) | To determine the effect on cell cycle progression | Distribution of cells in G0/G1, S, and G2/M phases | A 5-chlorobenzofuran-2-carboxamide derivative caused cell cycle arrest at the Pre-G1 and G2/M phases. | nih.gov |

| Caspase Activation Assay | To detect the induction of apoptosis | Levels of activated caspases (e.g., caspase-3, -7, -8, -9) | Increased levels of multiple caspases upon treatment with 5-chlorobenzofuran-2-carboxamide derivatives. | nih.gov |

| Kinase Inhibition Assay | To validate the inhibition of a specific kinase target | Enzyme activity (e.g., phosphorylation of a substrate) | A benzofuran derivative (S6) was shown to inhibit Aurora B kinase activity. | nih.gov |

Potential Non Biomedical Applications of 5 Chlorobenzofuran 2 Yl Methanol Derivatives

Applications in Material Science and Organic Optoelectronics

The inherent thermal stability, electrochemical behavior, and photoluminescent properties of the benzofuran (B130515) scaffold make its derivatives highly suitable for advanced material applications. nih.gov These compounds are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), and are used in the creation of specialized polymers and dyes. nih.govontosight.ai

Benzofuran derivatives are recognized for their fluorescent properties, emitting blue light with high quantum yields, which makes them ideal for use as fluorescent brightening agents (FBAs) and optical whiteners in textiles, paper, and plastics. researchgate.netcore.ac.uk These colorless compounds absorb light in the ultraviolet spectrum and re-emit it in the blue region, creating a whitening effect. core.ac.uk Research has focused on creating novel fluorescent dyes from benzofuran structures for various applications. researchgate.net

For instance, novel fluorescent brightening agents based on a benzodifuran skeleton have been designed as efficient stains for imaging plant root cell walls. core.ac.ukresearchgate.net These agents are water-soluble and can interact with living cells without causing harm, making them suitable for in vivo visualization. core.ac.uk The fluorescence quantum yields of these compounds have been studied in various solvents and pH levels to understand their emission mechanisms fully. core.ac.ukresearchgate.net Furthermore, some benzofuran derivatives exhibit aggregation-induced enhanced emission (AIEE), a phenomenon that provides photoluminescence in the solid state. researchgate.net The solvatochromic behavior of these derivatives is a key area of study for their application as fluorescent probes. nih.gov

Table 1: Examples of Benzofuran-Based Fluorescent Agents and Their Properties

| Compound Type | Application | Key Properties |

| Benzodifuran-based agents | Plant cell wall imaging | Blue-light emission, water-soluble, suitable for in vivo studies. core.ac.ukresearchgate.net |

| Benzofuran-naphthyridine | Fluorescent probe | High fluorescence and quantum yield, solvatochromic properties. nih.gov |

| Fluorobenzofuran | Organic Light-Emitting Diodes (OLEDs) | High triplet energy host material for green phosphorescent OLEDs. nih.gov |

The benzofuran scaffold is a versatile synthon in polymer chemistry and the dye industry. researchgate.net Its derivatives are utilized in the synthesis of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.netnih.gov Cationic polymerization of benzofuran produces rigid polymers with high transparency and high glass-transition temperatures, making them suitable as transparent thermoplastics. acs.org Polymers of benzofuran with 1H-indene are noted for their thermal stability and potential use in electronics and optics. ontosight.ai

In the dye industry, benzofuran derivatives are used to create industrial dyes, including disperse dyes known for high fastness properties and as photosensitizers in dye-sensitized solar cells. researchgate.net The structural framework of benzofuran allows for the development of dyes with specific optical properties. For example, benzofuran-fused BODIPY dyes have been synthesized and exhibit bright emission in the red region of the visible spectrum, showing remarkable stability under intense irradiation, making them suitable as laser dyes. csic.es

Table 2: Applications of Benzofuran Derivatives in Polymer and Dye Industries

| Industry | Application | Specific Use |

| Polymer | Thermoplastics | Synthesis of rigid, transparent polybenzofuran. acs.org |

| Polymer | Advanced Polymers | Preparation of polyamides, polyarylates, polyesters. researchgate.netnih.gov |

| Dye | Industrial Dyes | Synthesis of optical whiteners and disperse dyes. researchgate.net |

| Dye | Organic Electronics | Photosensitizers in dye-sensitized solar cells. researchgate.net |

| Dye | Laser Dyes | Red-emitting benzofuran-fused BODIPY dyes. csic.es |

Roles as Biochemical Probes and Research Tools

Beyond material science, derivatives of (5-Chlorobenzofuran-2-yl)methanol (B2536371) are valuable as research tools in biochemistry, particularly in proteomics and enzyme inhibition studies. nih.govnih.gov Their ability to interact with biological macromolecules makes them effective probes for investigating cellular processes. nih.gov

The interaction between benzofuran derivatives and proteins is a key area of investigation for their potential use in proteomics and as drug delivery systems. nih.govresearchgate.net Studies have demonstrated that these compounds can efficiently bind to serum albumins like bovine serum albumin (BSA). nih.gov This binding affinity is significant as serum albumins can act as carriers for these bioactive molecules. nih.gov Circular dichroism (CD) spectroscopy and in silico molecular docking studies are used to compare the binding properties of different benzofuran derivatives, such as those with single (benzomonofuran) versus double (benzodifuran) furan (B31954) rings, to protein targets. nih.gov Understanding these interactions is crucial for developing benzofuran-based probes for proteomics research. researchgate.net

Benzofuran derivatives have been widely explored as inhibitors for a variety of enzymes, serving as valuable probes in research to understand enzyme function and pathways. nih.gov The benzofuran scaffold is considered a preferable structure for designing selective enzyme inhibitors. nih.gov

For example, a series of benzofuran derivatives have been synthesized and shown to be selective inhibitors of SIRT2, a class III histone deacetylase, with activity at the micromolar level. nih.gov Similarly, derivatives isolated from natural sources have demonstrated potent and selective inhibitory activity against butyrylcholinesterase (BChE). mdpi.com Other research has identified benzofuran derivatives as inhibitors of chorismate mutase, an enzyme found in bacteria, and the mTOR signaling pathway, which is relevant in cancer research. acs.orgresearchgate.net These specific inhibitory activities allow researchers to probe the roles of these enzymes in various biological processes.

Table 3: Benzofuran Derivatives as Enzyme Inhibition Probes

| Enzyme Target | Type of Benzofuran Derivative | Finding |

| SIRT2 | Synthetic benzofuran sulfoxides/sulfones | Selective inhibition with IC₅₀ values in the micromolar range. nih.gov |

| Butyrylcholinesterase (BChE) | 2-arylbenzofuran derivatives | Potent and selective inhibition, with some derivatives exceeding the positive control. mdpi.com |

| Chorismate Mutase | Synthetic benzofuran derivatives | Active against the enzyme with significant in vitro inhibition. acs.org |

| mTOR | Synthetic benzofuran derivatives | Identified as inhibitors of the mTOR pathway in human cancer cells. researchgate.net |

Agronomic and Phytochemical Research Applications

The benzofuran nucleus is found in numerous naturally occurring compounds and has been synthesized for applications in agricultural and phytochemical research. acs.org These derivatives have shown potential as antifungal agents and are studied for their roles in plant biology. core.ac.uknih.gov

Benzofuran derivatives have been synthesized and evaluated for their activity against important phytopathogenic fungi. nih.gov For instance, certain N-(substituted-phenyl)-7-nitrobenzo[c] core.ac.ukresearchgate.netmdpi.comoxadiazol-4-amine derivatives have displayed significant antifungal activity against Rhizoctonia solani, a common plant pathogen. nih.gov The structure-activity relationship studies of these compounds help in designing more effective antifungal agents for crop protection research. nih.gov

In phytochemical research, benzofuran derivatives are of interest as they occur naturally in various plants, such as those from the Moraceae family. acs.orgnih.gov Compounds like psoralen, a linear furanocoumarin, are found in figs, celery, and parsley and are studied for their photochemical properties. wikipedia.org Furthermore, as mentioned previously, benzodifuran-based fluorescent brighteners have been developed as novel tools for imaging plant cell walls, aiding in the study of plant structure and biosynthesis. core.ac.ukdntb.gov.ua This application allows for detailed visualization of plant tissues, contributing to a better understanding of plant biology. core.ac.uk

Future Perspectives and Emerging Research Challenges for 5 Chlorobenzofuran 2 Yl Methanol

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

Furthermore, the investigation into advanced catalytic systems is paramount. This includes the application of transition-metal catalysis and the burgeoning field of nanocatalysis to achieve regio- and stereoselective syntheses. nih.gov The adoption of flow chemistry presents another promising avenue, offering precise control over reaction parameters, enhanced safety, and improved scalability for the production of (5-Chlorobenzofuran-2-yl)methanol (B2536371) and its derivatives.

Integration of Advanced Spectroscopic and In Silico Methodologies for Deeper Elucidation

A comprehensive understanding of the three-dimensional structure, electronic properties, and conformational dynamics of this compound is fundamental to predicting its chemical behavior and biological interactions. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide essential structural data, the integration of more sophisticated methods is crucial for a deeper level of elucidation.

Advanced 2D-NMR techniques, coupled with high-resolution mass spectrometry, can offer a more detailed structural picture. Concurrently, the application of in silico computational modeling, including Density Functional Theory (DFT) calculations, can provide invaluable insights into the molecule's electronic distribution, reactivity, and potential intermolecular interactions. bldpharm.com The synergy between these advanced experimental and computational approaches will be instrumental in building a holistic understanding of the molecule's physicochemical properties.

Elucidation of Broader Molecular Interaction Profiles Beyond Current Known Targets

The known biological activities of various benzofuran (B130515) derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects, provide a strong rationale for the comprehensive biological evaluation of this compound. ontosight.ainih.govrsc.org A significant research challenge is to move beyond preliminary screenings and identify the specific molecular targets and signaling pathways modulated by this compound.

Future research should employ a multi-pronged approach, including high-throughput screening against diverse biological targets, to uncover novel therapeutic applications. The synthesis and evaluation of a focused library of derivatives will be critical for establishing robust Structure-Activity Relationships (SAR). nih.govresearchgate.net This, in turn, will guide the rational design of second-generation compounds with enhanced potency and selectivity for specific biological targets.

Design of Highly Selective Molecular Probes for Specific Biological Pathways

The unique structural scaffold of this compound makes it an attractive candidate for the development of highly selective molecular probes. Such probes are indispensable tools for the interrogation of complex biological systems and the validation of new drug targets. nih.gov

Future research should focus on the strategic functionalization of the this compound core to create a diverse toolkit of molecular probes. This includes the design of fluorescently labeled probes for cellular imaging, affinity-based probes for target identification and validation, and radiolabeled analogues for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The development of these sophisticated chemical tools will not only advance our understanding of the biological roles of this compound but also contribute to the broader field of chemical biology.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| CAS Number | 235082-69-6 |

| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=C2)CO |

| InChI Key | FSDXPMZBNLRZNI-UHFFFAOYSA-N |

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives | Potential Outcomes |

| Novel Synthesis | Develop sustainable and selective synthetic routes. | Greener, more efficient, and scalable production. |

| Advanced Characterization | Integrate advanced spectroscopic and in silico methods. | Deeper understanding of structure-function relationships. |

| Biological Profiling | Elucidate molecular targets and broader interaction profiles. | Identification of new therapeutic applications. |

| Molecular Probe Design | Create highly selective probes for biological pathways. | Advanced tools for chemical biology and target validation. |

Q & A

Q. What are the common synthetic routes for (5-Chlorobenzofuran-2-yl)methanol?

- Methodological Answer : A typical synthesis involves functionalization of the benzofuran core. For example, oxidation of pre-existing intermediates (e.g., aldehydes) using NaH for deprotonation followed by nucleophilic addition ( ). Purification often employs column chromatography with solvents like hexane/ethyl acetate (1:1 v/v) ( ). Key reagents include potassium carbonate and tetrabutylammonium bromide (TBAB) for alkylation reactions ( ).

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer : Structural validation combines H NMR (e.g., δ 3.95 ppm for methoxy groups) and mass spectrometry (EI–MS for molecular ion peaks) (). X-ray crystallography is used for absolute configuration determination, with H atoms refined using riding models (). Purity is assessed via TLC (R values) and HPLC (retention time matching) ( ).

Advanced Research Questions

Q. How do substituent positions on the benzofuran ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that chlorination at the 5-position enhances anticancer activity (e.g., apoptosis induction in cancer cells), while dichlorophenyl derivatives show antimicrobial effects (). Comparative assays (e.g., cytotoxicity IC values) and molecular docking can rationalize these differences. For instance, electronegative Cl groups improve binding to target enzymes like kinases ().

Q. What strategies resolve contradictions in reported biological activities of chlorobenzofuran derivatives?

- Methodological Answer : Discrepancies (e.g., dichloro vs. trichloro derivatives in ) require systematic validation:

- Replicate assays under standardized conditions (e.g., fixed cell lines, incubation time).

- Perform dose-response curves to confirm activity thresholds.

- Use structural analogs (e.g., sulfonyl or methyl derivatives) to isolate substituent effects ().

Q. What are effective methods for functionalizing the methanol group in this compound?

- Methodological Answer : The -CHOH group can be oxidized to a carboxylic acid using KMnO (acidic conditions) or substituted via nucleophilic attack. For example:

- Oxidation : Yields (5-Chlorobenzofuran-2-yl)carboxylic acid, characterized by IR (C=O stretch at ~1700 cm) ().

- Substitution : React with thiols/amines under basic conditions (e.g., NaH/THF) to form thioethers or amines ().

Notes

- Contradictions : Dichlorophenyl derivatives in show divergent activities (anticancer vs. antimicrobial), necessitating meta-analyses of assay conditions (e.g., cell type, concentration) .

- Advanced Characterization : Combine DFT calculations with experimental NMR/X-ray data to predict reactive sites (e.g., electrophilic aromatic substitution at the 3-position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.